

N-Methylformamide: A Comprehensive Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: *N-formyl-N-methylformamide*

Cat. No.: B103843

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Core Chemical Identity of N-Methylformamide

N-Methylformamide, a secondary amide derivative of formamide, is a colorless to pale yellow, nearly odorless organic liquid.[1][2] Its unique molecular structure, featuring a formyl group attached to a methylamine, imparts a high degree of polarity, making it an invaluable solvent in a multitude of chemical processes.[3] Precise identification is paramount in scientific applications; the key chemical identifiers for NMF are systematically cataloged below.

Identifier	Value	Source
CAS Number	123-39-7	[4][5][6]
PubChem CID	31254	[1][7]
EC Number	204-624-6	[8][9]
SMILES	CNC=O	[1][8]
InChI	InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)	[1][8][10]
Molecular Formula	C2H5NO	[1][5][6]
Molecular Weight	59.07 g/mol	[1][3][6]

Physicochemical Landscape: Properties and Behavior

The utility of N-methylformamide in both laboratory and industrial settings is a direct consequence of its distinct physicochemical properties. Its high dielectric constant and miscibility with a broad range of organic solvents and water underpin its efficacy as a reaction medium and solvent.^{[3][4]}

Property	Value	Source
Appearance	Colorless, transparent, viscous liquid	[3]
Odor	Mild amine odor	[1][3]
Density	1.011 g/mL at 25 °C	[3]
Melting Point	-4.0 °C	[3]
Boiling Point	198-199 °C	[3]
Flash Point	98 °C	[3]
Solubility	Miscible with water, alcohols, ketones, and esters. Insoluble in diethyl ether and petroleum ether.	[3]
Refractive Index	1.432 (at 20 °C)	[9]

Industrial and Research Applications: A Versatile Workhorse

N-methylformamide's unique combination of high polarity, protic nature, and solvency for a wide array of compounds has established it as a critical component in numerous applications, particularly within the pharmaceutical and agrochemical sectors.^[4]

Premier Solvent and Reaction Intermediate

The primary role of NMF is as a versatile polar aprotic solvent.[3] It is particularly effective in dissolving a wide range of both polar and nonpolar substances, facilitating a variety of chemical reactions.[3] Its high dielectric constant makes it an excellent medium for reactions involving ionic species. Furthermore, NMF serves as a crucial intermediate in the synthesis of various organic compounds.[4]

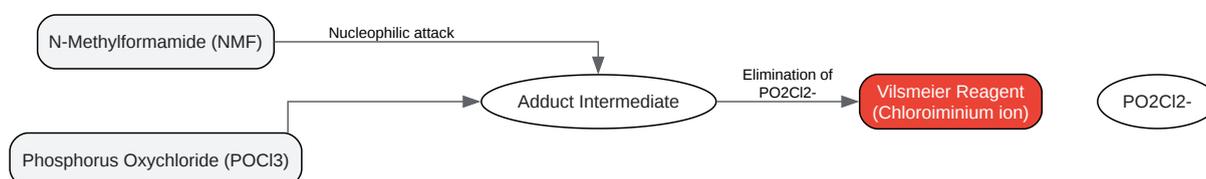
In the pharmaceutical industry, NMF is a valued intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] Its ability to participate in amidation and transamidation reactions is key to the construction of complex drug molecules. For instance, it has been explored in the synthesis of investigational anticancer drugs.[3]

The agrochemical sector utilizes NMF as a solvent and intermediate for manufacturing pesticides, insecticides, and herbicides.[4] Its role in facilitating efficient synthesis and enhancing formulation stability makes it a vital raw material for crop protection products.[4]

The Vilsmeier-Haack Reaction: A Gateway to Formylation

A cornerstone application of N-methylformamide, often in conjunction with a chlorinating agent like phosphorus oxychloride (POCl_3), is the Vilsmeier-Haack reaction. This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, yielding aryl aldehydes and ketones.[1] The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile.

The formation of the Vilsmeier reagent from N-methylformamide is a critical first step. The lone pair of electrons on the nitrogen atom of NMF initiates a nucleophilic attack on the phosphorus atom of POCl_3 , leading to the formation of a chloroiminium ion, the active formylating agent.



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Caption: Formation of the Vilsmeier reagent from N-methylformamide and POCl_3 .

Experimental Protocol: Formylation of an Activated Aromatic Compound via the Vilsmeier-Haack Reaction

This protocol provides a detailed, self-validating methodology for the formylation of an electron-rich aromatic substrate using N-methylformamide and phosphorus oxychloride. The causality behind each step is explained to ensure both technical accuracy and practical insight.

Objective: To synthesize an aryl aldehyde from an activated aromatic compound using the Vilsmeier-Haack reaction with N-methylformamide.

Materials:

- N-Methylformamide (NMF), anhydrous
- Phosphorus oxychloride (POCl_3), freshly distilled
- Activated aromatic substrate (e.g., N,N-dimethylaniline)
- Anhydrous 1,2-dichloroethane (DCE) or another suitable inert solvent
- Ice
- Saturated aqueous sodium acetate solution
- Deionized water
- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Reflux condenser with a drying tube

- Ice bath
- Heating mantle
- Büchner funnel and filter flask
- Standard laboratory glassware

Procedure:

- Vilsmeier Reagent Formation (Self-Validating System):
 - Step 1.1: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, place anhydrous N-methylformamide (3 equivalents). Causality: The use of anhydrous NMF and a drying tube is critical to prevent the hydrolysis of the highly reactive phosphorus oxychloride and the subsequently formed Vilsmeier reagent.
 - Step 1.2: Cool the flask in an ice bath to 0-5 °C. Causality: The reaction between NMF and POCl₃ is exothermic. Cooling the reaction mixture controls the reaction rate, prevents undesirable side reactions, and ensures the stable formation of the Vilsmeier reagent.
 - Step 1.3: Add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred NMF via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. A precipitate of the Vilsmeier reagent may form. Causality: Slow, dropwise addition is essential to manage the exothermicity of the reaction. The formation of a precipitate is a visual indicator of successful Vilsmeier reagent generation.
- Formylation Reaction:
 - Step 2.1: After the complete addition of POCl₃, add a solution of the activated aromatic substrate (1 equivalent) in anhydrous DCE to the reaction mixture dropwise at 0-5 °C. Causality: The activated aromatic compound is the nucleophile that will be formylated. It is added after the Vilsmeier reagent has been pre-formed to ensure an efficient reaction.
 - Step 2.2: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-70 °C for 2-4 hours.

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur. Monitoring by TLC allows for the determination of the reaction's completion, preventing under- or over-reaction.

- Work-up and Isolation:
 - Step 3.1: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring. Causality: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the desired aldehyde. The use of ice helps to dissipate the heat generated during the quenching process.
 - Step 3.2: Neutralize the acidic solution by the slow addition of a saturated aqueous sodium acetate solution until the pH is between 6 and 7. The product will precipitate out of the solution. Causality: Neutralization is necessary to isolate the aldehyde product, which is typically a solid. Sodium acetate is a weak base, which allows for controlled neutralization.
 - Step 3.3: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. Causality: Filtration separates the solid product from the aqueous solution. Washing with cold water removes impurities without significantly dissolving the product.
 - Step 3.4: Dry the product under vacuum to obtain the crude aryl aldehyde. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture). Causality: Drying removes residual water. Recrystallization is a standard technique to purify solid organic compounds to a high degree.

Safety, Handling, and Disposal

N-methylformamide is classified as a reproductive toxin and can cause skin, eye, and respiratory tract irritation.^[3] It can be absorbed through the skin.^[3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

In case of a spill, absorb the liquid with an inert material and place it in a sealed container for disposal. NMF is incompatible with strong oxidizing agents, acids, and bases. Waste N-methylformamide should be disposed of in accordance with local, state, and federal regulations, typically through incineration by a licensed waste disposal company.

Conclusion

N-methylformamide stands as a chemical of significant utility, particularly for professionals in the fields of organic synthesis and drug development. Its well-defined chemical identity and predictable physicochemical properties make it a reliable solvent and reagent. A thorough understanding of its applications, especially in powerful synthetic transformations like the Vilsmeier-Haack reaction, coupled with stringent adherence to safety protocols, allows for its effective and safe utilization in advancing scientific research and development.

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